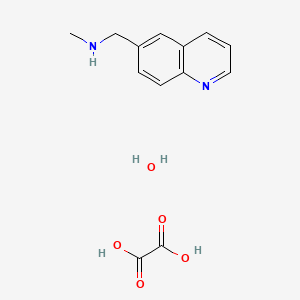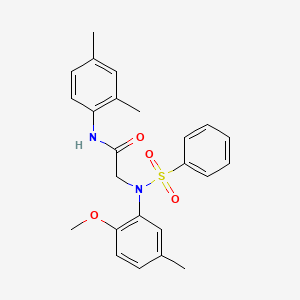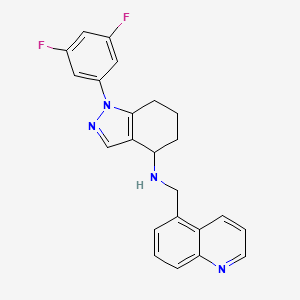![molecular formula C14H22N4O3 B6031073 1-[4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanoyl]piperidine](/img/structure/B6031073.png)
1-[4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanoyl]piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanoyl]piperidine, commonly known as DMNPB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a piperidine derivative that has been synthesized for various applications in the field of biochemistry and pharmacology.
作用机制
DMNPB inhibits the interaction between STAT3 and P300 by binding to the bromodomain of P300. This binding prevents the acetylation of STAT3 by P300, which is necessary for the activation of STAT3-mediated transcription. The inhibition of the STAT3 signaling pathway by DMNPB leads to the downregulation of genes involved in cell proliferation, survival, and inflammation. This, in turn, leads to the inhibition of cancer cell growth and the promotion of apoptosis.
Biochemical and Physiological Effects
DMNPB has been shown to have a significant impact on various biochemical and physiological processes. It inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. DMNPB also modulates the immune response by inhibiting the production of pro-inflammatory cytokines. Furthermore, DMNPB has been shown to promote the differentiation of stem cells into specific cell types, such as neurons and adipocytes.
实验室实验的优点和局限性
DMNPB has several advantages for laboratory experiments. It is a potent inhibitor of the STAT3 signaling pathway, making it an excellent tool to study the role of STAT3 in various biological processes. DMNPB is also highly soluble in water, making it easy to handle and administer in vitro and in vivo experiments. However, DMNPB has some limitations, such as its potential toxicity and the need for further studies to determine its optimal dosage and administration.
未来方向
DMNPB has significant potential for future research in the field of biochemistry and pharmacology. Further studies are needed to determine the optimal dosage and administration of DMNPB for various applications. Additionally, DMNPB could be used as a tool to study the role of STAT3 in various diseases, such as cancer, autoimmune disorders, and neurodegeneration. Furthermore, DMNPB could be modified to improve its pharmacokinetic properties, such as its bioavailability and half-life, to enhance its therapeutic potential.
Conclusion
In conclusion, DMNPB is a piperidine derivative that has gained significant attention in scientific research due to its unique properties. It is a potent inhibitor of the STAT3 signaling pathway, making it an excellent tool to study the role of STAT3 in various biological processes. DMNPB has several advantages for laboratory experiments, such as its solubility in water, but it also has some limitations, such as its potential toxicity. Further studies are needed to determine the optimal dosage and administration of DMNPB for various applications and to improve its pharmacokinetic properties. DMNPB has significant potential for future research in the field of biochemistry and pharmacology.
合成方法
The synthesis of DMNPB involves the reaction of 3,5-dimethyl-4-nitro-1H-pyrazole with 4-piperidone and butyric anhydride in the presence of a catalyst. The resulting product is purified through recrystallization, and the final product is obtained in high yield and purity. The synthesis method of DMNPB has been optimized to obtain the best results, and it has been successfully replicated in various laboratories worldwide.
科学研究应用
DMNPB has been extensively used in scientific research for its unique properties. It is a potent inhibitor of the protein-protein interaction between the transcription factor STAT3 and the coactivator P300. This interaction is vital for the transcriptional activation of genes involved in inflammation, cell proliferation, and survival. DMNPB has been shown to inhibit the growth of cancer cells in vitro and in vivo by blocking the STAT3 signaling pathway. Furthermore, DMNPB has been used as a tool to study the role of STAT3 in various biological processes, including immunity, stem cell differentiation, and neurodegeneration.
属性
IUPAC Name |
4-(3,5-dimethyl-4-nitropyrazol-1-yl)-1-piperidin-1-ylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O3/c1-11-14(18(20)21)12(2)17(15-11)10-6-7-13(19)16-8-4-3-5-9-16/h3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZEDXUWOLNKOBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCCC(=O)N2CCCCC2)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-benzyl-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B6031009.png)
![N~1~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B6031014.png)
![7-(difluoromethyl)-5-(4-methoxyphenyl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6031024.png)
![5-benzyl-1,3-thiazolidine-2,4-dione 2-{[1-(4-methoxyphenyl)ethylidene]hydrazone}](/img/structure/B6031025.png)
![2-{3-[7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-3-oxopropyl}-1-isoindolinone](/img/structure/B6031033.png)

![1-(4-ethyl-1-piperazinyl)-3-[2-methoxy-4-({methyl[(3-methyl-5-isoxazolyl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6031046.png)
![N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide](/img/structure/B6031050.png)

![1,2-dimethyl-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine](/img/structure/B6031084.png)
